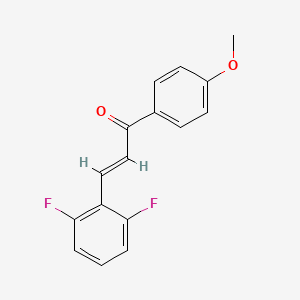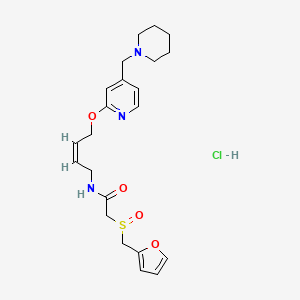
LY3007113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Dual Kinase and BET-Bromodomain Inhibition
LY294002, a compound closely related to LY3007113, has been identified as a dual kinase and BET-bromodomain inhibitor. It targets the BET bromodomain proteins BRD2, BRD3, and BRD4, which are structurally unrelated to PI3K. This highlights the potential of this compound and its analogs in modulating cell signaling pathways and cancer-related processes (Dittmann et al., 2014).
Apoptosis Sensitization in Cancer Cells
LY303511, an analog of this compound, has shown promising results in sensitizing cancer cells to TRAIL-induced apoptosis. It achieves this by inducing production of reactive oxygen species (ROS) and modulating cellular pathways, suggesting its potential in cancer therapy (Tucker-Kellogg et al., 2012).
Anti-Tumor Activities in RAS or BRAF Mutant Cancers
LY3009120, closely related to this compound, is a pan-RAF and RAF dimer inhibitor that demonstrates anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutations. This suggests its potential utility in treating cancers with these specific mutations (Peng et al., 2015).
Calcium Signaling and GPCR Activity Modulation
Studies have suggested that compounds like this compound might directly affect activity of aminergic GPCRs, influencing calcium signaling mediated by these receptors. This underlines the broader impact of such compounds on cellular signaling beyond their primary targets (Kotova et al., 2020).
Antiproliferation Potential in Cancer Therapy
LY303511, an analog of this compound, has shown antiproliferation potential against oral cancer cells both in vitro and in vivo. This underscores the compound's potential therapeutic utility in combating certain types of cancer (Tang et al., 2019).
Propiedades
Fórmula molecular |
Unknown |
|---|---|
Peso molecular |
0.0 |
Nombre IUPAC |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY3007113; LY-3007113; LY 3007113. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)
